3-クロロプロピルトリス(トリメチルシロキシ)シラン

説明

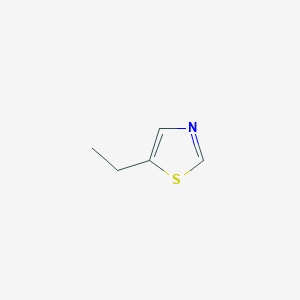

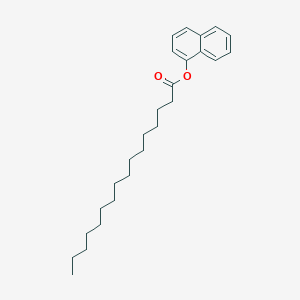

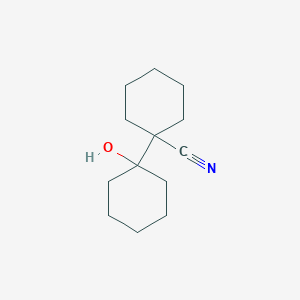

The compound "3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane" is a siloxane-based molecule with potential applications in polymer synthesis and modification. It contains a 3-chloropropyl functional group, which is a reactive site for further chemical transformations, and trimethylsilyl groups that may influence the physical properties of the molecule and its derivatives.

Synthesis Analysis

The synthesis of related polysiloxanes has been explored through reactions involving chloromethylated polysiloxanes. For instance, the reaction of acetic, benzoic, and methacrylic acids with chloromethylated trisiloxanes in the presence of triethylamine leads to the formation of acyloxymethylated polysiloxanes . Additionally, dendrigraft polysiloxanes with 3-chloropropyl functional groups have been synthesized using a graft on graft method, where living polysiloxanes are terminated on silyl chloride groups to graft the 3-chloropropyl functionalized polysiloxane onto a branched polysiloxane core .

Molecular Structure Analysis

The molecular structure of siloxane compounds like the one is characterized by the presence of siloxane (Si-O-Si) linkages, which are central to the polymer's properties. The trimethylsilyl groups attached to the silicon atoms can influence the steric and electronic environment of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The 3-chloropropyl groups present in these molecules serve as reactive sites for further functionalization. For example, they can be used for the quaternization of amines to produce quaternary ammonium salt groups, which can impart ionic character to the resulting polymers . The reactivity of the chloropropyl groups towards nucleophiles like amines or alcohols can lead to a variety of chemical transformations, expanding the utility of the base siloxane structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane-based compounds are influenced by the nature of their substituents. The presence of bulky tris(trimethylsilyl)methyl groups can increase the rigidity of the polymers, as evidenced by differential scanning calorimetry analysis . The reactivity of the epoxy and chloromethyl groups in these polymers towards trisyl lithium suggests that the 3-chloropropyl groups could also exhibit interesting reactivity patterns, potentially leading to novel architectures with applications such as membranes for fluid separation . Furthermore, the derivatization of 3-chloropropanediol, a related compound, for gas chromatography analysis indicates that the chloropropyl moiety can participate in reactions with ketones to form dioxolanes, which could be relevant for understanding the behavior of the compound in various contexts .

科学的研究の応用

電子および半導体産業

電子分野では、3-クロロプロピルトリス(トリメチルシロキシ)シランは、カップリング剤およびシリル化剤として使用されます 。これは、半導体、回路基板、および電子接着剤の製造に不可欠な、さまざまなシリコン化合物の合成における化学中間体として機能します。

医薬品用途

この化合物は、有機ケイ素化合物の合成における前駆体としての医薬品研究において役割を果たします 。これらの化合物は、薬物分子の表面特性を修飾するために使用でき、潜在的にその溶解性とバイオアベイラビリティを変化させる可能性があります。

コーティング技術

3-クロロプロピルトリス(トリメチルシロキシ)シラン: は、コーティングにおいて、接着性と耐久性を向上させるために使用されます 。これは、金属表面やその他の材料を保護するために有益な、水をはじき、腐食に耐える疎水性コーティングを作成するために使用できます。

接着剤配合

接着促進剤として、このシラン化合物は、接着剤配合における異種材料間の結合強度を向上させます 。これは、産業用および消費者用アプリケーションで広く使用されている、シリコン系接着剤に特に役立ちます。

シーラント化学

シーラント配合では、3-クロロプロピルトリス(トリメチルシロキシ)シランは、最終製品の柔軟性と耐候性に貢献します 。これは、さまざまな環境条件に耐えることができる気密シールを実現するのに役立ちます。

化学合成

この化合物は、より複雑な有機ケイ素分子の合成における貴重な中間体です 。これは、クロロプロピル基がさらに官能化されて、幅広い特殊化学物質を生成できる反応に関与しています。

材料科学

材料科学では、3-クロロプロピルトリス(トリメチルシロキシ)シランは、非粘着性または離型コーティングを作成するなど、材料の表面特性を変更するために使用されます 。また、さらなる研究開発のために、特定の表面機能を備えた材料を調製するためにも使用できます。

ナノテクノロジー

この化合物は、ナノ粒子表面を官能化するために使用できるナノテクノロジーで応用が見られます 。この官能化は、ナノ粒子を有機溶媒または生物系とより互換性のあるものにするなど、ナノ粒子に所望の特性を与えることができます。

Safety and Hazards

作用機序

Target of Action

As a silane compound, it is known to interact with various substrates, particularly those containing hydroxyl groups .

Mode of Action

3-Chloropropyltris(trimethylsiloxy)silane is a silane coupling agent. It is used to promote adhesion between dissimilar materials in a variety of settings, such as in coatings, adhesives, and sealants . The compound’s mode of action involves the formation of a durable bond with the substrate, typically through a condensation reaction with hydroxyl groups on the substrate surface .

Biochemical Pathways

The compound’s role as a coupling agent suggests it may influence the crosslinking and polymerization processes in certain materials .

Pharmacokinetics

As a silane compound, it is likely to have low bioavailability due to its large molecular size and hydrophobic nature .

Result of Action

The primary result of 3-Chloropropyltris(trimethylsiloxy)silane’s action is the formation of a strong, durable bond between different materials. This can enhance the performance of coatings, adhesives, and sealants by improving their adhesion to various substrates .

Action Environment

The action of 3-Chloropropyltris(trimethylsiloxy)silane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, the compound’s reactivity with hydroxyl groups can be affected by the moisture content of the environment . Additionally, the compound should be stored in a dry, room-temperature environment to maintain its stability .

特性

IUPAC Name |

3-chloropropyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCHSBIWFYBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

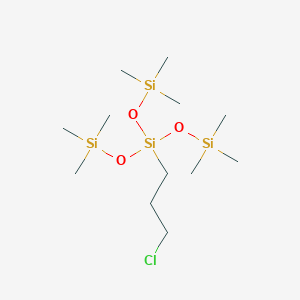

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939380 | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18077-31-1 | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18077-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018077311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。